molecular formula C13H14N2O5S2 B2882327 Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate CAS No. 897734-22-4

Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate

Cat. No. B2882327
CAS RN: 897734-22-4
M. Wt: 342.38
InChI Key: MZHVFQPAHQPRPE-YPKPFQOOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate” is a complex organic compound. It contains a benzothiazole core, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This core is substituted with various functional groups including an acetylimino group, a methylsulfonyl group, and an acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole core provides a rigid, planar structure, while the other functional groups may add steric bulk and influence the overall shape of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it might undergo reactions typical of its functional groups. For example, the acetylimino group could participate in condensation reactions, while the methylsulfonyl group could undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of a benzothiazole core might confer aromatic stability, while the various substituents could affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have shown promise in the fight against tuberculosis. Recent synthetic developments have led to new compounds with in vitro and in vivo anti-tubercular activity. These compounds have been compared with standard reference drugs, showing better inhibition potency against M. tuberculosis . The synthesis of these derivatives involves various pathways, including diazo-coupling and molecular hybridization techniques .

Green Chemistry Synthesis

Advancements in green chemistry have led to new methods for synthesizing benzothiazole compounds. These methods include the condensation of 2-aminobenzenethiol with various reactants and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . This approach aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical synthesis .

Anti-Cancer Properties

Benzothiazole compounds have been studied for their potential anti-cancer properties. They are considered to have a wide range of biological activities, including the ability to act as enzyme inhibitors and imaging reagents. Their role in medicinal chemistry is significant due to their extensive biological activities .

Pharmaceutical Applications

The pharmaceutical value of benzothiazole derivatives is vast. They are used as vulcanization accelerators, antioxidants, plant growth regulators, and anti-inflammatory agents. Additionally, they serve as enzyme inhibitors, fluorescence materials, and electroluminescent devices due to their high pharmaceutical and biological activity .

Biological Activity

The biological activity spectrum of benzothiazole is broad, encompassing anti-bacterial, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, and neuroprotective activities. These compounds are also explored for their muscle relaxant and anticonvulsant properties .

Enzyme Inhibition

Benzothiazole derivatives are investigated for their ability to inhibit several enzymes, which is crucial for developing new therapeutic agents. Molecular docking studies have been conducted to find potent inhibitors with enhanced activity, particularly against targets like DprE1 in the context of tuberculosis .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide an accurate assessment .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its reactivity, investigating its biological activity, or developing new synthesis methods .

properties

IUPAC Name

methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O5S2/c1-8(16)14-13-15(7-12(17)20-2)10-5-4-9(22(3,18)19)6-11(10)21-13/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHVFQPAHQPRPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)C)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(2-acetylimino-6-methylsulfonyl-1,3-benzothiazol-3-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.